
2-Hydroxycyclohexyl p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol . It belongs to the class of sulfonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a hydroxycyclohexyl group and a methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate typically involves the reaction of cyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexyl 4-methylbenzenesulfonic acid or cyclohexyl sulfide.
Substitution: Cyclohexyl halides or cyclohexylamines.
Scientific Research Applications
2-Hydroxycyclohexyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxycyclohexyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
Cyclohexyl 4-methylbenzenesulfonate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxycyclohexyl benzenesulfonate: Lacks the methyl group, which can influence its solubility and reactivity.
The presence of both the hydroxy and methyl groups in 2-Hydroxycyclohexyl 4-methylbenzenesulfonate makes it a unique and versatile compound with distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3 |
InChI Key |
BIZMDVFWYSXYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


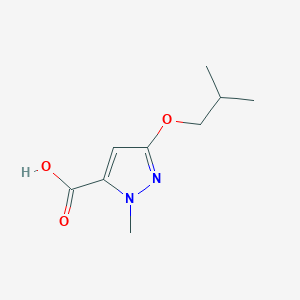
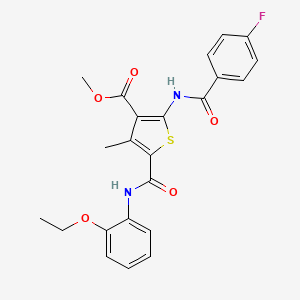

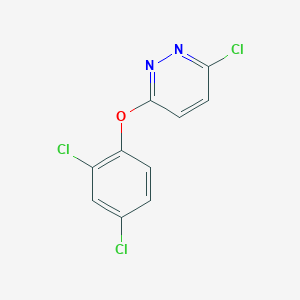
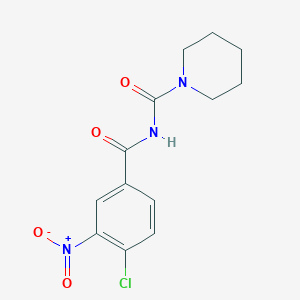
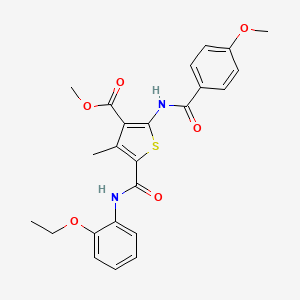


![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)
![2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15089355.png)
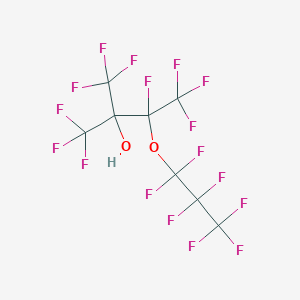

![2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B15089366.png)
![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)
